3-Chloro-1-(1H-indol-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(1H-indol-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chloro group attached to a propanone chain, which is further connected to an indole ring. The indole ring is a significant structural motif in many natural products and pharmaceuticals due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(1H-indol-1-yl)propan-1-one typically involves the reaction of indole with a chlorinated propanone derivative. One common method is the Friedel-Crafts acylation reaction, where indole reacts with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly solvents and catalysts is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-(1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the propanone chain can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced indole derivatives.
Scientific Research Applications
3-Chloro-1-(1H-indol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The chloro group and propanone chain can also influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Lacks the chloro group and has a shorter carbon chain.
3-Bromo-1-(1H-indol-1-yl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.
1-(1H-Indol-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness: 3-Chloro-1-(1H-indol-1-yl)propan-1-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole ring and the chloro-substituted propanone chain provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-1-indol-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4,6,8H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBEGXVQOHRGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536291 | |
Record name | 3-Chloro-1-(1H-indol-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-23-6 | |
Record name | 3-Chloro-1-(1H-indol-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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